Cas no 2826-26-8 (Tyrphostin A1)

Tyrphostin A1 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, widely utilized in biochemical and pharmacological research. Its primary advantage lies in its ability to competitively inhibit ATP binding to the EGFR kinase domain, thereby blocking downstream signaling pathways involved in cell proliferation and survival. Tyrphostin A1 exhibits high specificity for EGFR, minimizing off-target effects compared to broader kinase inhibitors. This compound is particularly valuable in studies exploring EGFR-mediated cellular processes, including oncogenesis and signal transduction. Its well-characterized mechanism and consistent inhibitory activity make it a reliable tool for in vitro and cell-based research applications.
Tyrphostin A1 structure
Tyrphostin A1 structure
Product Name:Tyrphostin A1
CAS No:2826-26-8
MF:C11H8N2O
MW:184.19402217865
MDL:MFCD00019787
CID:259539
PubChem ID:2063
Update Time:2025-08-04

Tyrphostin A1 Chemical and Physical Properties

Names and Identifiers

    • Propanedinitrile,2-[(4-methoxyphenyl)methylene]-
    • Tyrphostin A1
    • 2-[(4-Methoxyphenyl)methylene]propanedinitrile
    • 2-[(4-methoxyphenyl)methylidene]propanedinitrile
    • Tyrphostin 1 (Tyrphostin A1)
    • (4-Methoxybenzylidene)malonitrile
    • (4-Methoxybenzylidene)malononitrile
    • (4-methoxyphenylmethylene)methane-1,1-dicarbonitrile
    • 2-(4-Methoxybenzylidene)malononitrile
    • 2-[(4-methoxyphenyl)methylene]malononitrile
    • 2-[(4-methoxyphenyl)methylidene]malononitrile
    • AG 9
    • p-methoxybenzylidenemalononitrile
    • Tyrphostin 1
    • UOHFCPXBKJPCAD-UHFFFAOYSA-N
    • Propanedinitrile, ((4-methoxyphenyl)methylene)-
    • (p-Methoxybenzylidene)malononitrile
    • NSC637326
    • (4-methoxybenzylidene)propanedinitrile
    • ((4-Methoxyphenyl)methylene)methane-1,1-dicarbonitrile
    • Propanedinitrile, [(4-methoxyphenyl)methylene]-
    • [(4-methoxyphenyl)meth
    • AG9
    • SDCCGSBI-0051117.P003
    • Tyrphostin 1, >=98%
    • BiomolKI_000016
    • NSC-1343
    • NCGC00016042-03
    • p-methoxybenzylidene-malononitrile
    • NCGC00094413-01
    • NSC 1343
    • Maybridge1_003703
    • NCGC00016042-01
    • NCGC00261835-01
    • DTXSID10182508
    • GTPL5917
    • KBio2_003106
    • NCGC00016042-06
    • SR-01000076169-1
    • 2-(4-Methoxybenzylidene)malononitrile #
    • KBio3_000975
    • 2-(4-Methoxy-benzylidene)-malononitrile
    • NCGC00016042-04
    • HMS3263F21
    • FM 00023
    • BRD-K41996876-001-05-5
    • NCGC00094413-05
    • KBio2_000538
    • HMS3229M13
    • IDI1_002194
    • HMS552A07
    • CS-3182
    • BDBM4317
    • CHEBI:92740
    • HSCI1_000106
    • MFCD00019787
    • (R)-tert-butyl (6-(piperidine-2-carboxamido)hexyl)carbamate
    • AKOS000357412
    • InChI=1/C11H8N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H
    • EU-0101150
    • ((4-Methoxyphenyl)methylene)propanedinitrile
    • SR-01000076169
    • BMK1-C4
    • KBioGR_000538
    • Tyrphostin 1;AG9
    • F0192-0840
    • NSC1343
    • KBioSS_000538
    • NCGC00094413-02
    • NSC-637326
    • 6K-003
    • Bio2_000439
    • HMS1792L19
    • T3074
    • NCGC00094413-03
    • (4-Methoxybenzylidene)malodinitrile
    • Tox21_501150
    • Malononitrile, (p-methoxybenzylidene)-
    • benzylidenemalononitrile (BMN) deriv. 1
    • NCGC00016042-12
    • T72222
    • (p-Methoxybenzal)malononitrile
    • T 7040
    • FT-0618927
    • Benzene, 1-methoxy-4-(2,2-dicyanoethenyl)
    • NCGC00016042-05
    • 2-[(4-methoxyphenyl)-methylene]-propanedinitrile
    • HMS3403L19
    • A923996
    • CHEMBL77456
    • HY-16668
    • 2826-26-8
    • 2-Cyano-3-(p-methoxyphenyl)acrylonitrile
    • UPCMLD0ENAT0503-7296:001
    • Bio2_000919
    • BSPBio_001198
    • NCGC00016042-07
    • .alpha.-Cyano-p-methoxycinnamonitrile
    • KBio2_005674
    • KBio3_000976
    • CCG-100620
    • EN300-240249
    • HMS1990L19
    • 1,1-Dicyano-2-(4-methoxyphenyl)ethene
    • HMS1362L19
    • Z44300027
    • (4-Anisylidene)malonitrile
    • NCGC00016042-02
    • Lopac-T-7040
    • J-017022
    • Q27074343
    • LP01150
    • Lopac0_001150
    • BiomolKI2_000026
    • SCHEMBL1982746
    • NCGC00094413-04
    • TYRPHOSTINA1
    • AG-9
    • STK046008
    • SDCCGSBI-0051117.P006
    • DB-047364
    • MDL: MFCD00019787
    • Inchi: 1S/C11H8N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3
    • InChI Key: UOHFCPXBKJPCAD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(/C=C(\C#N)/C#N)=CC=1

Computed Properties

  • Exact Mass: 184.06400
  • Monoisotopic Mass: 184.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 56.8

Experimental Properties

  • Color/Form: Not available
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 113.0 to 117.0 deg-C
  • Boiling Point: 352.4±27.0 °C at 760 mmHg
  • Flash Point: 148.8±16.6 °C
  • Refractive Index: 1.589
  • Solubility: chloroform: soluble50mg/mL, clear, light yellow
  • PSA: 56.81000
  • LogP: 2.12576
  • Solubility: Not available
  • Sensitiveness: Light Sensitive
  • λmax: 350(H2O)(lit.)
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Tyrphostin A1 Security Information

Tyrphostin A1 Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Tyrphostin A1 Pricemore >>

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Tyrphostin A1 Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Potassium hydroxide ;  1 h, rt
Reference
A simple and efficient method for the facile access of highly functionalized pyridines and their fluorescence property studies
Khan, Nasim Md.; et al, RSC Advances, 2012, 2(32), 12305-12314

Tyrphostin A1 Raw materials

Tyrphostin A1 Preparation Products

Tyrphostin A1 Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2826-26-8)Tyrphostin A1
Order Number:A923996
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:38
Price ($):210.0
Email:sales@amadischem.com

Additional information on Tyrphostin A1

Comprehensive Overview of Tyrphostin A1 (CAS No. 2826-26-8): Mechanism, Applications, and Research Insights

Tyrphostin A1 (CAS No. 2826-26-8) is a synthetic tyrosine kinase inhibitor that has garnered significant attention in biochemical and pharmacological research. As a member of the tyrphostin family, it selectively targets epidermal growth factor receptor (EGFR) pathways, making it a valuable tool for studying cell signaling, cancer biology, and drug discovery. Researchers frequently explore its role in modulating kinase activity, cell proliferation, and apoptosis, aligning with current trends in precision medicine and targeted therapies.

The compound’s mechanism revolves around competitive inhibition of ATP-binding sites in tyrosine kinases, a feature shared with clinically approved anticancer drugs. This specificity has led to its use in in vitro and in vivo studies to dissect pathways involved in tumorigenesis and metastasis. Notably, Tyrphostin A1 is often compared to newer small-molecule inhibitors, reflecting the growing demand for cost-effective research reagents in academic and industrial labs.

Recent publications highlight its utility in neurodegenerative disease models, where aberrant kinase signaling contributes to pathology. For instance, studies investigate its potential to mitigate oxidative stress and neuroinflammation—topics trending in PubMed and Google Scholar searches. Such applications resonate with the broader scientific community’s focus on multi-target therapeutics and repurposing existing compounds.

From a technical standpoint, Tyrphostin A1 exhibits a molecular weight of 285.3 g/mol and a purity typically exceeding 98% in commercial preparations. Its solubility in DMSO and stability at -20°C make it suitable for high-throughput screening assays. These properties are frequently queried in research forums and protocol-sharing platforms, underscoring the need for detailed physicochemical data.

Ongoing debates in signal transduction research often reference Tyrphostin A1 as a benchmark for evaluating novel inhibitors. Its well-characterized effects on ERK/MAPK and PI3K/AKT pathways provide a framework for understanding off-target effects—a hot topic in drug safety discussions. Additionally, its affordability compared to patented kinase inhibitors makes it a staple in budget-conscious laboratories.

In summary, Tyrphostin A1 (CAS No. 2826-26-8) remains a cornerstone compound for investigating kinase-dependent processes. Its relevance persists due to its mechanistic clarity, versatility across disease models, and alignment with contemporary research priorities such as personalized medicine and translational research. As the scientific community continues to explore kinome-wide profiling, this compound serves as both a historical reference and a practical tool for hypothesis testing.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2826-26-8)Tyrphostin A1
A923996
Purity:99%
Quantity:1g
Price ($):210.0
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